2-(3-aminopyrrolidin-1-yl)-N-ethylacetamide
Overview
Description
The compound “2-(3-aminopyrrolidin-1-yl)-N-ethylacetamide” contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated five-membered ring with one nitrogen atom . This ring structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For example, they can be used as ligands in rhodium-catalyzed [2+2+2] cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Pyrrolidine derivatives generally have good solubility and stability due to their saturated ring structure .Scientific Research Applications
Medicinal Chemistry: Synthesis of Quinazoline Derivatives
Quinazoline derivatives: are recognized for their broad spectrum of therapeutic activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties . The compound “2-(3-aminopyrrolidin-1-yl)-N-ethylacetamide” can serve as a precursor in the synthesis of these derivatives. By incorporating this compound into the quinazoline moiety, researchers can develop new quinazoline compounds with varied biological activities, potentially leading to the discovery of new medications.
Pharmaceutical Applications: Development of Antiviral Agents
In the pharmaceutical industry, the compound’s structure could be utilized to create antiviral agents . For instance, derivatives of this compound might be synthesized and tested for their efficacy against various viral infections, contributing to the development of new antiviral drugs .
Biological Research: Amide Synthesis
In biological research, “2-(3-aminopyrrolidin-1-yl)-N-ethylacetamide” could be used in the synthesis of amides . Amides are fundamental structures in organic compounds, natural products, and pharmaceuticals. This compound could provide a novel approach to amide synthesis, which is a crucial reaction in organic chemistry .
Chemistry: Pyrrolidine Ring Exploration
The pyrrolidine ring, a core structure of this compound, is a versatile scaffold in drug discovery. It can be used to obtain biologically active compounds with target selectivity. The exploration of the pyrrolidine ring’s influence on biological activity and the structure-activity relationship (SAR) could lead to the design of new drug candidates with varied biological profiles .
Industrial Uses: Chemical Intermediate
“2-(3-aminopyrrolidin-1-yl)-N-ethylacetamide” may act as a chemical intermediate in the production of various industrial compounds. Its role could be pivotal in synthesizing materials that require specific amine functionalities, which could be beneficial in creating polymers or other complex materials .
Environmental Applications: Green Chemistry
In the context of environmental applications, this compound could be involved in green chemistry practices. Its use in reactions that minimize the production of hazardous substances and promote safer, more sustainable chemical processes could be of significant interest. For example, its involvement in metal-free reactions to synthesize amides could reduce environmental impact .
Future Directions
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been reported to have target selectivity in bioactive molecules .
Mode of Action
The pyrrolidine ring, a key structural feature of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The structure of the pyrrolidine ring allows a greater chance of generating structural diversity, which could potentially influence its action under different environmental conditions .
properties
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-N-ethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-2-10-8(12)6-11-4-3-7(9)5-11/h7H,2-6,9H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRFFRRGVYOMGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1CCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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